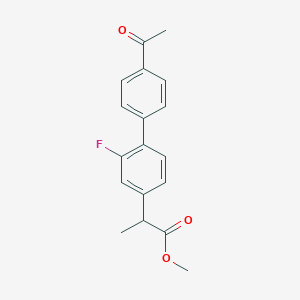

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar fluorinated biphenyl compounds involves regiospecific reactions, highlighting the importance of precise conditions for achieving the desired molecular architecture. For example, Kumarasinghe et al. (2009) detailed the regiospecific synthesis of a compound with a complex biphenyl structure, underscoring the necessity of single-crystal X-ray analysis for unambiguous structural determination due to the limitations of spectroscopic techniques in identifying regioisomers (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)-propionic acid methyl ester has been elucidated through techniques such as X-ray crystallography. These studies reveal the intricacies of hydrogen bonding and conformational differences that impact the compound's physical properties and reactivity. The detailed structural analysis provides a foundation for understanding the chemical behavior and potential applications of these molecules.

Chemical Reactions and Properties

Chemical reactions involving fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atom. This can significantly alter the compound's reactivity profile, making it a subject of interest for developing novel chemical reactions and materials. For instance, the synthesis of fluorosarin surrogate by Hayes et al. (2018) demonstrates the application of fluorinated compounds in mimicking the reactivity of hazardous materials for safer studies (Hayes, Thompson, Blecha, Gerdes, & VanBrocklin, 2018).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

A practical synthesis methodology relevant to the broader family of compounds including "2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester" focuses on the key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, such as 2-Fluoro-4-bromobiphenyl, a crucial step in producing related compounds. This synthesis process highlights the challenges and solutions in developing cost-effective and scalable manufacturing methods for complex organic molecules, emphasizing the use of cross-coupling reactions and the generation of diazonium salts for coupling with benzene (Qiu et al., 2009).

Biotechnological Applications

In the realm of biotechnology, the modification of biopolymers like xylan into ethers and esters for specific functionalities illustrates the potential of chemical modifications in developing novel materials with tailored properties. Such research efforts explore the synthesis of xylan esters through reactions with various acids, offering insights into the creation of biopolymer-based materials with applications ranging from drug delivery to antimicrobial agents (Petzold-Welcke et al., 2014).

Environmental Science and Pollution Treatment

The treatment of wastewater from industries such as pesticide manufacturing showcases the complexity and necessity of removing toxic pollutants, including various esters, from the environment. Research in this area focuses on processes like biological treatment and the use of activated carbon, underscoring the challenges and potential strategies for mitigating the environmental impact of industrial waste (Goodwin et al., 2018).

Lubrication and Industrial Chemistry

The use of esters, including phosphorus acid esters in lubricants, highlights the role of chemical compounds in enhancing the performance and efficiency of mechanical systems. Research on neutral phosphates as antiwear additives in synthetic lubricating oils demonstrates the importance of chemical engineering in developing more reliable and effective industrial products (Barabanova et al., 1976).

Eigenschaften

IUPAC Name |

methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUUVAORLIYLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595636 | |

| Record name | Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester | |

CAS RN |

215175-83-0 | |

| Record name | Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)

![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)